molecular formula C3H8O4 B072720 2,2-Dihydroperoxypropane CAS No. 1336-17-0

2,2-Dihydroperoxypropane

Cat. No. B072720
CAS RN: 1336-17-0
M. Wt: 108.09 g/mol
InChI Key: XJHMOGCOFPLTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dihydroperoxypropane (DHPP) is an organic peroxide that has gained significant interest in recent years due to its potential applications in various fields of science. DHPP is a colorless liquid that is highly reactive and can easily decompose in the presence of heat or light.

Scientific Research Applications

Oxidative Esterification and Organic Synthesis

2,2-Dihydroperoxypropane has been utilized in organic synthesis, particularly in oxidative esterification processes. Khosravi, Khalaji, and Naserifar (2017) demonstrated the use of Urea-2,2-dihydroperoxypropane, a gem-dihydroperoxide derivative, in transforming aromatic aldehydes into benzoate derivatives. This process was achieved under mild conditions at room temperature, yielding high efficiency and short reaction times (Khosravi, Khalaji, & Naserifar, 2017).

Diverse Oxidation Reactions

In 2019, Khosravi and Naserifar expanded the application of Urea-2,2-dihydroperoxypropane (UDHPP) in various oxidative procedures. These include epoxidation of α, β-unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and several other reactions. These approaches were again notable for their mild conditions and high yields (Khosravi & Naserifar, 2019).

Reaction with Hydrogen Peroxide and Acetone

Milas and C. (1959) studied the reaction of hydrogen peroxide with acetone, forming 2,2-dihydroperoxypropane as the initial stable peroxide. This study provided insights into the behavior of this compound under different conditions, highlighting its potential in various chemical reactions (Milas & C., 1959).

Formation of Organic Peroxides

Pettinari et al. (2000) discovered an unexpected synthesis of a 1∶2 adduct involving 2,2-dihydroperoxypropane, indicating a new route to stable organic dihydroperoxides. This work highlighted the complex interactions and potential of 2,2-dihydroperoxypropane in forming novel compounds (Pettinari et al., 2000).

Spectroscopic Characterization

Maron et al. (2011) conducted spectroscopic characterization of 2,2-dihydroxypropanoic acid and its water complexes, related to 2,2-dihydroperoxypropane. This study explored the hydration of pyruvic acid in a water-restricted environment, providing further understanding of the behavior of related compounds (Maron et al., 2011).

properties

CAS RN

1336-17-0

Product Name

2,2-Dihydroperoxypropane

Molecular Formula

C3H8O4

Molecular Weight

108.09 g/mol

IUPAC Name

2,2-dihydroperoxypropane

InChI

InChI=1S/C3H8O4/c1-3(2,6-4)7-5/h4-5H,1-2H3

InChI Key

XJHMOGCOFPLTNG-UHFFFAOYSA-N

SMILES

CC(C)(OO)OO

Canonical SMILES

CC(C)(OO)OO

Other CAS RN

1336-17-0
2614-76-8

physical_description

This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc.

synonyms

ACETONEPEROXIDES

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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